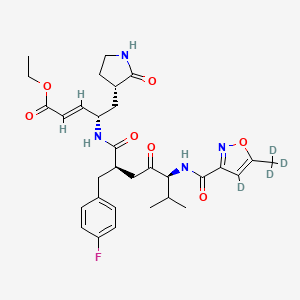
Rupintrivir-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rupintrivir-d4 is a deuterated analog of Rupintrivir, a peptidomimetic antiviral drug. Rupintrivir acts as a 3C and 3CL protease inhibitor and was initially developed for the treatment of rhinoviruses. It has also been investigated for its potential to treat other viral diseases, including those caused by picornaviruses, norovirus, and coronaviruses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rupintrivir involves multiple steps, starting with the use of three amino acids: L-glutamic acid, D-4-fluorophenylalanine, and L-valine. The key fragment, ketomethylene dipeptide isostere, is constructed using the valine derivative and phenylpropionic acid derivative. This is followed by coupling with a lactam derivative and an isoxazole acid chloride to yield Rupintrivir .
Industrial Production Methods
Industrial production methods for Rupintrivir-d4 would likely follow similar synthetic routes as Rupintrivir, with the incorporation of deuterium at specific positions to enhance its metabolic stability and pharmacokinetic properties. The exact industrial methods may vary based on the scale of production and specific requirements.
Análisis De Reacciones Químicas
Types of Reactions
Rupintrivir-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Aplicaciones Científicas De Investigación
Rupintrivir-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protease inhibition and enzyme kinetics.
Biology: Investigated for its antiviral properties against various viruses, including rhinoviruses and coronaviruses.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Used in the development of antiviral drugs and as a reference compound in pharmaceutical research
Mecanismo De Acción
Rupintrivir-d4 exerts its effects by inhibiting the 3C protease (3CP) enzyme, which is central to rhinovirus replication. By binding to and inhibiting this enzyme, this compound prevents rhinovirus replication in cells of the respiratory tract, thereby stopping the development of cold symptoms .
Comparación Con Compuestos Similares
Similar Compounds
Lopinavir: Another protease inhibitor used in the treatment of viral infections.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.
Remdesivir: A nucleoside analog that targets virus replication.
Uniqueness
Rupintrivir-d4 is unique due to its specific inhibition of the 3C protease enzyme, making it particularly effective against rhinoviruses and other viruses that encode 3C or 3C-like protease. Its deuterated form enhances its metabolic stability and pharmacokinetic properties, making it a valuable compound in antiviral research .
Propiedades
Fórmula molecular |
C31H39FN4O7 |
|---|---|
Peso molecular |
602.7 g/mol |
Nombre IUPAC |
ethyl (E,4S)-4-[[(2R,5S)-5-[[4-deuterio-5-(trideuteriomethyl)-1,2-oxazole-3-carbonyl]amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
InChI |
InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1/i4D3,14D |
Clave InChI |
CAYJBRBGZBCZKO-FMUMRBLNSA-N |
SMILES isomérico |
[2H]C1=C(ON=C1C(=O)N[C@@H](C(C)C)C(=O)C[C@@H](CC2=CC=C(C=C2)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)/C=C/C(=O)OCC)C([2H])([2H])[2H] |
SMILES canónico |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


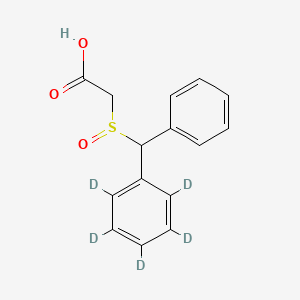
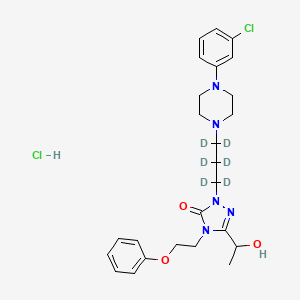
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)

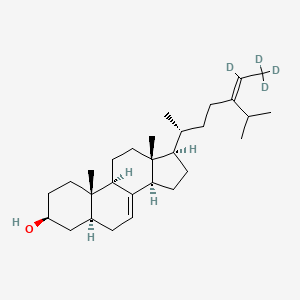
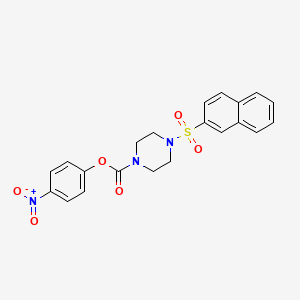
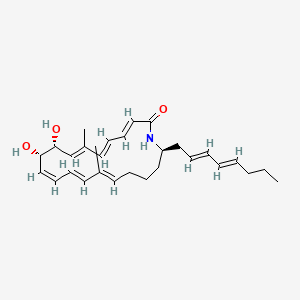
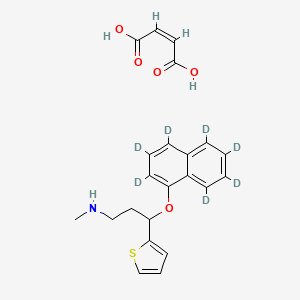
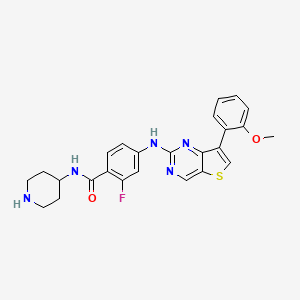

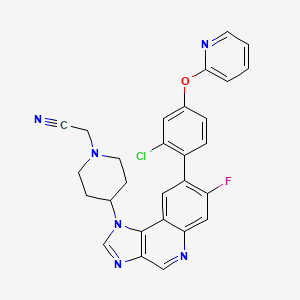
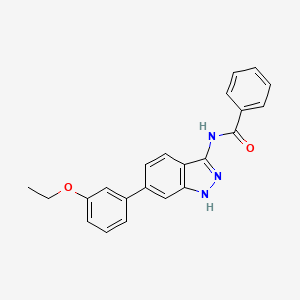

![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
